molecular formula C13H13ClN6 B574406 2,4-Diamino-6-(p-tolyl)pteridine hydrochloride CAS No. 192587-17-0

2,4-Diamino-6-(p-tolyl)pteridine hydrochloride

Cat. No.: B574406
CAS No.: 192587-17-0
M. Wt: 288.739
InChI Key: XOMAWWCHBJQQEY-UHFFFAOYSA-N
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Description

2,4-Diamino-6-(p-tolyl)pteridine hydrochloride: is a chemical compound belonging to the pteridine family. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. This compound is characterized by the presence of two amino groups at positions 2 and 4, a p-tolyl group at position 6, and a hydrochloride salt form. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diamino-6-(p-tolyl)pteridine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-diaminopteridine and p-tolylamine.

    Condensation Reaction: The p-tolylamine is reacted with 2,4-diaminopteridine under acidic conditions to form the desired product.

    Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The amino groups at positions 2 and 4 can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles for Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation Products: Oxidized derivatives with altered electronic properties.

    Reduction Products: Reduced forms with different reactivity.

    Substitution Products: Substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives:

Biology:

    Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

Medicine:

    Drug Development: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

Industry:

    Material Science: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2,4-Diamino-6-(p-tolyl)pteridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways. The p-tolyl group enhances its binding affinity and specificity for certain targets, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

  • 2,4-Diamino-6-(hydroxymethyl)pteridine hydrochloride
  • 2,4-Diamino-6-phenylpteridine
  • 2,4-Diamino-6-methylpteridine

Comparison:

  • 2,4-Diamino-6-(p-tolyl)pteridine hydrochloride is unique due to the presence of the p-tolyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it particularly useful in specific research applications where these properties are advantageous.

Properties

IUPAC Name

6-(4-methylphenyl)pteridine-2,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6.ClH/c1-7-2-4-8(5-3-7)9-6-16-12-10(17-9)11(14)18-13(15)19-12;/h2-6H,1H3,(H4,14,15,16,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMAWWCHBJQQEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C3C(=N2)C(=NC(=N3)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704417
Record name 6-(4-Methylphenyl)pteridine-2,4-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192587-17-0
Record name 6-(4-Methylphenyl)pteridine-2,4-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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